(E)-3-Bromo-4-chloro-N-hydroxybenzimidoyl chloride
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Overview
Description
(E)-3-Bromo-4-chloro-N-hydroxybenzimidoyl chloride is an organic compound characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Bromo-4-chloro-N-hydroxybenzimidoyl chloride typically involves the reaction of 3-bromo-4-chlorobenzene with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Bromo-4-chloro-N-hydroxybenzimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding oxo compounds, while reduction can lead to the formation of amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions are used for hydrolysis reactions.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of oxo compounds such as ketones or aldehydes.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-Bromo-4-chloro-N-hydroxybenzimidoyl chloride is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in elucidating biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biochemical pathways is desired.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and stability make it suitable for use in various manufacturing processes, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (E)-3-Bromo-4-chloro-N-hydroxybenzimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-chlorobenzene: Lacks the hydroxyl and carboximidoyl chloride groups, making it less reactive.
4-chloro-N-hydroxybenzenecarboximidoyl chloride: Lacks the bromine atom, resulting in different reactivity and properties.
3-bromo-N-hydroxybenzenecarboximidoyl chloride: Lacks the chlorine atom, leading to variations in chemical behavior.
Uniqueness
(E)-3-Bromo-4-chloro-N-hydroxybenzimidoyl chloride is unique due to the presence of both bromine and chlorine atoms along with the hydroxyl and carboximidoyl chloride groups. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(1Z)-3-bromo-4-chloro-N-hydroxybenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2NO/c8-5-3-4(7(10)11-12)1-2-6(5)9/h1-3,12H/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKNYRKLOMJTPN-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)Cl)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N/O)/Cl)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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